![molecular formula C19H14N4O3 B6455231 1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 2326883-55-8](/img/structure/B6455231.png)

1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

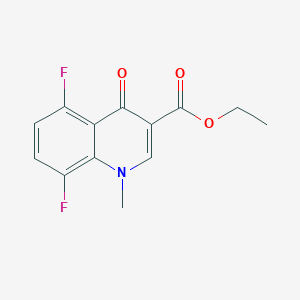

The compound “1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione” belongs to the class of 4-oxo-4H-pyrido[1,2-a]pyrimidines . These compounds are known for their biological activity and are commonly used as building blocks in medicinal chemistry, bioorganic chemistry, catalysis, and materials science .

Synthesis Analysis

The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidines involves various methods. One method involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives . Another method uses a photocatalytic process, where mixtures of diazonium salts and heteroarenes are irradiated with green light in the presence of a photocatalyst . This method has a broad substrate scope and represents a metal-free alternative for the synthesis of these compounds .Molecular Structure Analysis

The molecular structure of these compounds typically includes a 4-oxo-4H-pyrido[1,2-a]pyrimidine core . In the case of “this compound”, additional functional groups are attached to this core, including a phenyl group and a tetrahydropyrazine-2,3-dione group.Chemical Reactions Analysis

The chemical reactions involving these compounds often involve arylation processes . For instance, a photocatalytic C−H arylation process can be used to synthesize 3-heteroaryl-substituted 4H-quinolizin-4-ones and azino- and azolo-fused pyrimidones .Mecanismo De Acción

Target of Action

The primary target of this compound is the HIV-1 integrase (IN) . IN is an essential enzyme for retroviral replication, and it plays a crucial role in the life cycle of the HIV-1 virus .

Mode of Action

The compound interacts with the active site of IN . The keto oxygen atom at the position of C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion . This interaction inhibits the activity of IN, thereby preventing the replication of the HIV-1 virus .

Biochemical Pathways

The inhibition of IN disrupts the life cycle of the HIV-1 virus, which consists of viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation . By preventing the integration step, the compound effectively halts the replication of the virus .

Result of Action

The result of the compound’s action is the inhibition of the HIV-1 virus. Most of the tested compounds displayed moderate inhibitory properties against the HIV-1 virus (NL4-3) in Hela cell cultures . Compounds with similar structures exhibited inhibition rates of 51% and 48% at a concentration of 100 μM .

Direcciones Futuras

The future directions in the research and development of 4-oxo-4H-pyrido[1,2-a]pyrimidines could involve the exploration of their potential applications in various fields, such as medicinal chemistry, bioorganic chemistry, catalysis, and materials science . Additionally, the development of new synthetic methods and the study of their biological activity could also be areas of future research .

Propiedades

IUPAC Name |

1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-4-phenylpyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O3/c24-17-12-14(20-16-8-4-5-9-23(16)17)13-21-10-11-22(19(26)18(21)25)15-6-2-1-3-7-15/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDHYLLTDHDAJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC(=O)N4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-ethyl-1H-1,3-benzodiazole](/img/structure/B6455153.png)

![4-benzyl-1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine](/img/structure/B6455159.png)

![methyl 1-[(3-chloro-4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6455170.png)

![1-(propan-2-yl)-2-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6455176.png)

![5-fluoro-2-(4-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetyl}piperazin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6455179.png)

![2-(2-methanesulfonylbenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6455190.png)

![5-fluoro-2-[4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonyl)piperazin-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6455200.png)

![1-(2,3-dimethylphenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6455201.png)

![2-tert-butyl-N-(quinolin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455211.png)

![2-tert-butyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455219.png)

![methyl 5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylate](/img/structure/B6455223.png)

![1-(3-fluorophenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6455235.png)

![1-(4-fluorophenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6455247.png)